molecular formula C15H12F4N4O2 B611606 UT-34

UT-34

Cat. No.: B611606
M. Wt: 356.27 g/mol
InChI Key: YDRMSDHDYRAUBR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UT-34 is a potent, selective, and orally active second-generation pan-androgen receptor antagonist and degrader. It has shown significant efficacy in treating prostate cancer, particularly in cases resistant to conventional therapies like enzalutamide .

Mechanism of Action

Preparation Methods

The synthesis of UT-34 involves several steps, starting with the selection of appropriate precursor compounds. The synthetic route typically includes:

Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical use .

Chemical Reactions Analysis

UT-34 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified activity profiles .

Scientific Research Applications

UT-34 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the behavior of androgen receptor antagonists and degraders.

    Biology: Researchers use this compound to investigate the role of androgen receptors in various biological processes.

    Medicine: this compound is being studied for its potential to treat prostate cancer, particularly in cases where other treatments have failed.

    Industry: This compound is used in the development of new therapeutic agents targeting androgen receptors.

Comparison with Similar Compounds

UT-34 is unique among androgen receptor antagonists and degraders due to its dual mechanism of action and high selectivity. Similar compounds include:

This compound’s ability to degrade the androgen receptor sets it apart from these compounds, making it a promising candidate for treating resistant forms of prostate cancer .

Properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMSDHDYRAUBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UT-34
Reactant of Route 2
Reactant of Route 2
UT-34
Reactant of Route 3
Reactant of Route 3
UT-34
Reactant of Route 4
Reactant of Route 4
UT-34
Reactant of Route 5
Reactant of Route 5
UT-34
Reactant of Route 6
Reactant of Route 6
UT-34

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.